6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione
Overview
Description
6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione is a pyrimidine derivative known for its diverse applications in scientific research. This compound, also referred to as hydrogen uracil, has a molecular formula of C6H9N3O3 and a molecular weight of 171.15 g/mol. It is characterized by the presence of an amino group at the 6th position and a hydroxyethyl group at the 1st position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione typically involves the reaction of uracil derivatives with appropriate reagents. One common method includes the alkylation of uracil with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The compound’s hydroxyethyl and amino groups play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uracil: A naturally occurring pyrimidine base found in RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in both DNA and RNA.
Uniqueness
6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike uracil, thymine, and cytosine, this compound has a hydroxyethyl group that enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
6-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-4-3-5(11)8-6(12)9(4)1-2-10/h3,10H,1-2,7H2,(H,8,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHWQAOUPUJKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)CCO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354556 | |
Record name | STK257527 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56075-69-5 | |
Record name | STK257527 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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